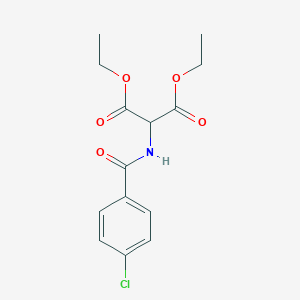
Diethyl 2-(4-chlorobenzamido)malonate
Cat. No. B052544
Key on ui cas rn:
81918-01-6
M. Wt: 313.73 g/mol
InChI Key: KTKBMOLVXVIHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06680386B2
Procedure details


5.00 g of diethyl aminomalonate hydrochloride and 4.78 g of triethylamine were added to 100 ml of chloroform, and the resulting solution was stirred at the room temperature for 30 minutes. After cooling down the solution to 10° C., 4.13 g of 4-chlorobenzoylchloride was slowly added to the solution and the resulting solution was stirred at the room temperature for 2 hours. Upon the completion of the reaction, the solution was washed with 20 ml of water and 20 ml of 5% sodium bicarbonate and the organic layer was subjected to dry filtration to yield 6.70 g (90.4%) of diethyl 4-chlorobenzamidomalonate.




Yield
90.4%
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1>C(Cl)(Cl)Cl>[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH:2][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:27])=[CH:24][CH:23]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
4.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4.13 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred at the room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down the solution to 10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting solution was stirred at the room temperature for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon the completion of the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was washed with 20 ml of water and 20 ml of 5% sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)OCC)C(=O)OCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.7 g | |
| YIELD: PERCENTYIELD | 90.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
